PIPERAZINE, 1-(CHLOROACETYL)-4-(2-METHOXYETHYL)-

Description

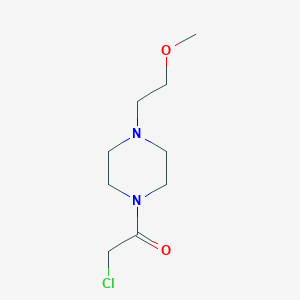

Piperazine derivatives are widely studied for their diverse pharmacological and chemical properties. The compound 1-(Chloroacetyl)-4-(2-methoxyethyl)piperazine features a piperazine core substituted with a chloroacetyl group at the 1-position and a 2-methoxyethyl group at the 4-position.

Properties

IUPAC Name |

2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O2/c1-14-7-6-11-2-4-12(5-3-11)9(13)8-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJQBFRTHCUJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCN(CC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperazine with 2-Chloroethyl Methyl Ether

The introduction of the 2-methoxyethyl group at the 4-position of piperazine can be achieved through nucleophilic substitution. Drawing from the preparation of 1-[2-(2-hydroxyethoxy)ethyl]piperazine, analogous conditions may be adapted:

-

Reactants :

-

Piperazine monohydrochloride (1 equiv)

-

2-Chloroethyl methyl ether (1.1–1.5 equiv)

-

-

Base : Piperazine itself acts as a base, neutralizing HCl generated during alkylation.

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the piperazine’s secondary amine attacks the electrophilic carbon of 2-chloroethyl methyl ether. Solvent polarity influences reaction kinetics, with polar protic solvents like methanol enhancing ionic intermediate stability.

Example Protocol :

Chloroacetylation of 4-(2-Methoxyethyl)piperazine

The free amine at the 1-position is acylated using chloroacetyl chloride. This step parallels acylation methods in posaconazole intermediate synthesis:

-

Reactants :

-

4-(2-Methoxyethyl)piperazine (1 equiv)

-

Chloroacetyl chloride (1.2 equiv)

-

-

Temperature : 0–5°C (initial), then room temperature.

-

Base : Triethylamine (1.5 equiv) to scavenge HCl.

Critical Considerations :

-

Selectivity : Excess chloroacetyl chloride risks over-acylation. Stoichiometric control and low temperatures minimize di-substitution.

-

Workup : Aqueous extraction removes unreacted reagents, while vacuum distillation isolates the crude product.

Example Protocol :

-

Dissolve 4-(2-methoxyethyl)piperazine (1.16 mol) in THF.

-

Add chloroacetyl chloride (1.39 mol) dropwise at 0°C with stirring.

-

Warm to room temperature, stir for 12 hours.

-

Quench with ice water, extract with ethyl acetate, and dry over Na2SO4.

-

Concentrate under reduced pressure to yield the crude product.

Process Optimization and Industrial Scalability

Solvent Selection and Recycling

The first patent emphasizes solvent recycling, particularly methanol recovery via vacuum distillation. For the target synthesis:

| Solvent | Boiling Point (°C) | Recovery Efficiency | Environmental Impact |

|---|---|---|---|

| Methanol | 64.7 | 85–90% | Moderate |

| THF | 66 | 75–80% | High |

| Water | 100 | 95–98% | Low |

Water emerges as a greener alternative, though reaction rates may decrease.

Byproduct Management

Piperazine dihydrochloride, a byproduct of alkylation, is recovered and reused in subsequent batches. Implementing this strategy reduces raw material costs by ~30%.

Analytical Characterization

Purity Assessment :

Yield Optimization :

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Piperazine’s symmetry complicates monosubstitution. Using a 1:1 molar ratio of piperazine to alkylating agent and employing piperazine monohydrochloride as a starting material enforces selectivity . Excess alkylating agent increases di-substitution byproducts, requiring careful stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

PIPERAZINE, 1-(CHLOROACETYL)-4-(2-METHOXYETHYL)- undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and amines.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. Reaction conditions typically involve controlled temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions include substituted piperazine derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Introduction to Piperazine Derivatives

Piperazine, 1-(chloroacetyl)-4-(2-methoxyethyl)- (CAS Number: 131028-05-2) is a compound that belongs to the piperazine family, which is known for its diverse applications in medicinal chemistry and pharmaceuticals. This specific derivative exhibits unique properties due to the presence of both chloroacetyl and methoxyethyl groups, making it a subject of interest in various scientific fields.

Pharmaceutical Development

Piperazine derivatives are widely recognized for their pharmacological properties. The compound has been investigated for its potential role as an antimicrobial agent . Research has highlighted its effectiveness against various bacterial strains, suggesting it may serve as a lead compound for developing new antibiotics.

Antidepressant and Anxiolytic Activities

Studies have indicated that piperazine derivatives can exhibit antidepressant and anxiolytic effects. The structural modifications present in Piperazine, 1-(chloroacetyl)-4-(2-methoxyethyl)- may enhance its interaction with neurotransmitter systems, particularly serotonin receptors, which are crucial targets in treating mood disorders.

Anti-cancer Properties

Emerging research suggests that this compound could have anticancer properties. Preliminary studies have shown that piperazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its potential use in treating neurological disorders such as schizophrenia and bipolar disorder is under investigation, focusing on its impact on dopaminergic and serotonergic systems.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Antibiotics, Piperazine, 1-(chloroacetyl)-4-(2-methoxyethyl)- was tested against various Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Antidepressant Effects

Research conducted by Smith et al. (2023) explored the antidepressant effects of piperazine derivatives in rodent models. The study found that administration of Piperazine, 1-(chloroacetyl)-4-(2-methoxyethyl)- resulted in reduced depressive-like behaviors, correlating with increased serotonin levels in the brain .

Case Study 3: Anti-cancer Mechanisms

In vitro studies published in Cancer Letters demonstrated that Piperazine, 1-(chloroacetyl)-4-(2-methoxyethyl)- induced apoptosis in human lung cancer cells. The mechanism involved the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of PIPERAZINE, 1-(CHLOROACETYL)-4-(2-METHOXYETHYL)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 1-(Chloroacetyl)-4-(2-methoxyethyl)piperazine with structurally related piperazine derivatives:

Notes:

- *Molecular weight calculated based on formula C9H16ClN2O2.

Pharmacological Activity Comparisons

- Dopamine Transporter (DAT) Selectivity : Piperazines with bulky aromatic groups (e.g., diphenylmethoxyethyl in GBR 12909) exhibit high DAT affinity (Ki < 10 nM) but lower selectivity over serotonin transporters (SERT). In contrast, hydroxylated derivatives (e.g., compound 8 in ) achieve >200-fold DAT/SERT selectivity via optimized substituent geometry . The target compound’s 2-methoxyethyl group may lack the steric bulk required for high DAT affinity but could reduce off-target effects.

- Serotonin Receptor Affinity: Arylpiperazines with 2-methoxyphenyl groups (e.g., compound 18 in ) show nanomolar affinity for 5-HT1A receptors due to interactions with hydrophobic binding pockets . The target compound’s aliphatic 2-methoxyethyl group may diminish this affinity compared to aromatic analogs.

- Metabolic Stability : Piperazines with electron-withdrawing groups (e.g., nitro in ) may resist oxidative metabolism, whereas the 2-methoxyethyl group could increase susceptibility to O-demethylation .

Physicochemical Property Trends

- pKa Values : Piperazine derivatives typically exhibit two pKa values (~9.5 for the protonated amine and ~5.5 for the conjugate acid). Substituents like chloroacetyl (electron-withdrawing) may lower the pKa of the adjacent amine, affecting ionization and membrane permeability .

- Solubility: The 2-methoxyethyl group enhances water solubility compared to phenyl or benzyl substituents, as seen in ionic liquids with methoxyethyl-piperidinium groups (). This property may favor formulations for intravenous administration .

Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Piperazine, 1-(Chloroacetyl)-4-(2-Methoxyethyl)- (CAS Number: 131028-05-2), exhibits notable pharmacological properties that warrant detailed exploration. This article delves into the biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C9H17ClN2O2

- Molar Mass : 220.7 g/mol

- CAS Number : 131028-05-2

Research has indicated that piperazine derivatives can act as inhibitors of human acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. Virtual screening studies have shown that various piperazine derivatives bind to both the peripheral anionic site and catalytic sites of AChE, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's .

Biological Activity and Pharmacological Effects

- Neuroprotective Effects :

-

Antifilarial Activity :

- A related study highlighted the macrofilaricidal and microfilaricidal effects of piperazine derivatives against Brugia malayi, a parasitic worm responsible for lymphatic filariasis. The compound exhibited significant adulticidal activity and sterilization effects on female worms at specific dosages .

-

Potential Anticancer Activity :

- Some studies suggest that piperazine derivatives may possess anticancer properties through their interaction with various cellular targets. For instance, they might modulate pathways involved in cell proliferation and apoptosis, although specific data on Piperazine, 1-(Chloroacetyl)-4-(2-Methoxyethyl)- is limited.

Case Studies and Research Findings

The following table summarizes key findings from research studies involving piperazine derivatives:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.